2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine
Overview
Description
2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine is a complex organic compound characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine typically involves multiple steps, starting with the chloromethylation of phenol to introduce the chloromethyl group. This is often achieved using reagents like formaldehyde and hydrochloric acid under controlled conditions. Subsequently, the trifluoromethyl group is introduced through a trifluoromethylation reaction, which can be performed using reagents such as trifluoromethyl iodide or trifluoromethyl lithium.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromyl chloride can be used to oxidize the compound.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium cyanide or potassium iodide under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the development of new pharmaceuticals or bioactive molecules.
Medicine: The compound's potential medicinal applications are being explored, particularly in the development of new drugs. Its unique chemical properties may contribute to the design of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine exerts its effects involves interactions with specific molecular targets and pathways. The chloromethyl and trifluoromethyl groups play crucial roles in these interactions, influencing the compound's biological activity and chemical reactivity.
Molecular Targets and Pathways: The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact molecular targets and pathways involved depend on the context of its application and the specific reactions it undergoes.
Comparison with Similar Compounds
2-(3-(Chloromethyl)phenoxy)pyridine
5-(Trifluoromethyl)pyridine
2-(3-(Chloromethyl)phenoxy)benzene
Uniqueness: 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine stands out due to the combination of both chloromethyl and trifluoromethyl groups on the pyridine ring, which imparts unique chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
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Properties
IUPAC Name |
2-[3-(chloromethyl)phenoxy]-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-7-9-2-1-3-11(6-9)19-12-5-4-10(8-18-12)13(15,16)17/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKECJZLWUZMCIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)C(F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101204143 | |
Record name | 2-[3-(Chloromethyl)phenoxy]-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101204143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020325-30-7 | |
Record name | 2-[3-(Chloromethyl)phenoxy]-5-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020325-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-(Chloromethyl)phenoxy]-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101204143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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